An In-depth Technical Guide to 2-(Hydroxymethyl)-morinidazole: Structure, Properties, and Scientific Context
An In-depth Technical Guide to 2-(Hydroxymethyl)-morinidazole: Structure, Properties, and Scientific Context
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Hydroxymethyl)-morinidazole, a key metabolite of the third-generation 5-nitroimidazole antimicrobial agent, morinidazole. While morinidazole itself has demonstrated significant efficacy against anaerobic bacteria, a thorough understanding of its metabolites is crucial for a complete pharmacological and toxicological profile. This document synthesizes the available scientific literature to detail the chemical structure, physicochemical properties, and anticipated biological activities of 2-(Hydroxymethyl)-morinidazole. Drawing parallels with the well-characterized hydroxylated metabolite of metronidazole, this guide offers insights into its potential antimicrobial efficacy and contribution to the overall therapeutic effect of morinidazole. Furthermore, it outlines established analytical methodologies for the quantification of similar metabolites in biological matrices and discusses potential synthetic strategies. This guide is intended to serve as a valuable resource for researchers engaged in the study of nitroimidazole antibiotics, drug metabolism, and the development of novel antimicrobial agents.
Introduction: The Significance of Metabolite Profiling in Drug Development
The journey of a drug through a biological system is a complex process of absorption, distribution, metabolism, and excretion (ADME). During this journey, the parent drug is often chemically transformed into various metabolites. These metabolites can exhibit a range of activities, from being inert to possessing therapeutic efficacy comparable to or even greater than the parent compound. Conversely, some metabolites may be responsible for adverse drug reactions or toxicities. Therefore, the comprehensive characterization of drug metabolites is a cornerstone of modern drug development, providing critical insights into a drug's overall safety and efficacy profile.
Morinidazole, a third-generation 5-nitroimidazole, has shown promise in treating anaerobic bacterial infections.[1] Its primary mechanism of action, like other nitroimidazoles, involves the reduction of its nitro group within anaerobic microorganisms, leading to the formation of cytotoxic radicals that damage bacterial DNA.[2] As morinidazole undergoes metabolism in the human body, a key resulting compound is 2-(Hydroxymethyl)-morinidazole. Understanding the chemical nature and biological disposition of this metabolite is paramount for a holistic assessment of morinidazole's clinical performance.
Chemical Identity and Structure
Nomenclature and Identification
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Systematic IUPAC Name: 1-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]-3-morpholin-4-ylpropan-2-ol[3]
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Synonyms: Morinidazole metabolite M4-2, Morinidazole Impurity N1[3]
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CAS Number: 1807608-29-2[3]
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Molecular Formula: C₁₁H₁₈N₄O₅[3]
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Molecular Weight: 286.28 g/mol [3]
Chemical Structure
The chemical structure of 2-(Hydroxymethyl)-morinidazole is characterized by the core 5-nitroimidazole ring, which is essential for its antimicrobial activity. Attached to the imidazole ring are a hydroxymethyl group at the 2-position and a side chain at the 1-position containing a hydroxyl group and a morpholine ring. The addition of the hydroxymethyl group distinguishes it from its parent compound, morinidazole.
Table 1: Comparison of Chemical Structures of Morinidazole and 2-(Hydroxymethyl)-morinidazole
| Compound | Chemical Structure | Key Structural Difference |
| Morinidazole | A 2-methyl-5-nitroimidazole core with a 3-morpholin-4-ylpropan-2-ol side chain. | Methyl group at the 2-position of the imidazole ring. |
| 2-(Hydroxymethyl)-morinidazole | A 2-(hydroxymethyl)-5-nitroimidazole core with a 3-morpholin-4-ylpropan-2-ol side chain. | Hydroxymethyl group at the 2-position of the imidazole ring. |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of 2-(Hydroxymethyl)-morinidazole
| Property | Value | Source |
| Molecular Weight | 286.28 g/mol | PubChem[3] |
| XLogP3-AA (LogP) | -1.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 2 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[3] |
| Rotatable Bond Count | 5 | PubChem[3] |
The negative LogP value suggests that 2-(Hydroxymethyl)-morinidazole is a relatively polar and hydrophilic molecule. This hydrophilicity is enhanced by the presence of two hydroxyl groups and the morpholine ring, which can participate in hydrogen bonding. These characteristics will influence its solubility in aqueous environments and its distribution in the body.
Synthesis and Formation
Metabolic Formation
2-(Hydroxymethyl)-morinidazole is a product of the in vivo metabolism of morinidazole. The biotransformation likely involves the oxidation of the methyl group at the 2-position of the imidazole ring to a hydroxymethyl group. This type of oxidative metabolism is a common pathway for xenobiotics and is typically mediated by cytochrome P450 enzymes in the liver.[4]
The metabolism of the analogous drug, metronidazole, has been extensively studied and involves the formation of a similar hydroxylated metabolite, 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole.[5] This provides a strong precedent for the metabolic pathway leading to 2-(Hydroxymethyl)-morinidazole.
Caption: Metabolic conversion of morinidazole.
Potential Synthetic Pathways
Caption: A conceptual synthetic workflow.
Pharmacological Activity and Mechanism of Action
Anticipated Antimicrobial Activity
The antimicrobial activity of nitroimidazoles is intrinsically linked to the 5-nitro group. It is highly probable that 2-(Hydroxymethyl)-morinidazole retains antimicrobial activity, as the core pharmacophore remains intact. Studies on the hydroxylated metabolite of metronidazole have demonstrated that it possesses significant antibacterial activity, albeit slightly less than the parent compound.[3][8]
One study found that the hydroxy metabolite of metronidazole had activity that was approximately 65% of the parent drug against Bacteroides species.[8] Another study reported that the hydroxy metabolite was more active than metronidazole against Gardnerella vaginalis.[9] These findings strongly suggest that 2-(Hydroxymethyl)-morinidazole contributes to the overall antimicrobial effect of morinidazole. It may even exhibit a synergistic or additive effect when present with the parent drug.[10]
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-morinidazole is expected to be identical to that of other 5-nitroimidazole compounds. The process is initiated by the entry of the drug into the anaerobic bacterial cell. Inside the cell, the nitro group of the imidazole ring is reduced by the microorganism's own electron-transport proteins. This reduction process generates highly reactive nitroso free radicals and other cytotoxic intermediates. These reactive species then interact with and damage the bacterial DNA, leading to strand breakage and ultimately, cell death.[2][11]
Caption: The antimicrobial mechanism of action.
Analytical Methodologies
The accurate quantification of drug metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. While specific methods for 2-(Hydroxymethyl)-morinidazole are not detailed in the literature, established methods for the analogous hydroxylated metabolite of metronidazole can be readily adapted.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of small molecules in complex biological samples.
Table 3: Exemplar LC-MS/MS Protocol for Hydroxylated Nitroimidazole Metabolites
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile or methanol, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration. |
| Chromatographic Separation | Reversed-phase chromatography using a C18 column with a gradient elution of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid). |
| Mass Spectrometry | Electrospray ionization (ESI) in positive ion mode. Detection is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a more widely available technique that can also be used for quantification, although it may be less sensitive and selective than LC-MS/MS. The nitroimidazole core possesses a chromophore that allows for detection at a specific UV wavelength, typically around 310-320 nm.
Conclusion and Future Directions
2-(Hydroxymethyl)-morinidazole is a significant metabolite of the antimicrobial agent morinidazole. Based on its chemical structure and by analogy to similar hydroxylated nitroimidazole metabolites, it is expected to be a polar molecule that retains antimicrobial activity and contributes to the overall therapeutic effect of its parent drug.
Further research is warranted to fully elucidate the pharmacological and toxicological profile of 2-(Hydroxymethyl)-morinidazole. Key areas for future investigation include:
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Definitive Synthesis: Development and publication of a robust and efficient synthetic route to obtain pure 2-(Hydroxymethyl)-morinidazole for in-depth study.
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In Vitro Antimicrobial Susceptibility Testing: Determination of the minimum inhibitory concentrations (MICs) of 2-(Hydroxymethyl)-morinidazole against a broad panel of anaerobic and microaerophilic bacteria to quantify its intrinsic antimicrobial activity.
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Pharmacokinetic Studies: Detailed pharmacokinetic profiling in animal models and humans to understand its absorption, distribution, metabolism, and excretion characteristics.
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Toxicological Evaluation: Assessment of the potential cytotoxicity and other adverse effects of 2-(Hydroxymethyl)-morinidazole to ensure a comprehensive safety profile of morinidazole.
A deeper understanding of 2-(Hydroxymethyl)-morinidazole will undoubtedly contribute to the more effective and safer clinical use of morinidazole and aid in the rational design of future nitroimidazole-based antimicrobial agents.
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In vitro activities of metronidazole and its hydroxy metabolite against Bacteroides spp. PubMed. [Link]
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Comparative antimicrobial activity of metronidazole and the hydroxy metabolite against Gardnerella vaginalis. PubMed. [Link]
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What is the mechanism of Morinidazole? Patsnap Synapse. (2024-07-17). [Link]
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